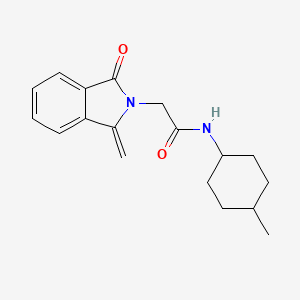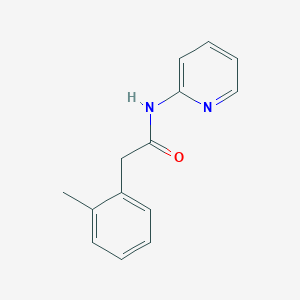
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide, also known as MK-677, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various conditions such as growth hormone deficiency, muscle wasting, and osteoporosis.
Mécanisme D'action
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide works by stimulating the release of GH and IGF-1 in the body. GH and IGF-1 play key roles in promoting growth and development, as well as maintaining muscle and bone mass. N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide works by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. This binding stimulates the release of GH and IGF-1, leading to the observed physiological effects.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide can increase lean body mass, reduce fat mass, and improve bone density. In addition, N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has been shown to improve sleep quality and cognitive function in healthy adults.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it is a non-peptide compound, which makes it easier to synthesize and handle in the lab. In addition, N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has a long half-life, which means that it can be administered once daily. However, one limitation is that N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide can be expensive to produce, which can limit its use in some lab settings.
Orientations Futures
There are a number of future directions for research on N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide. One area of interest is its potential use in the treatment of muscle wasting and osteoporosis. Another area of interest is its potential use in the treatment of cognitive decline in elderly patients. Additionally, there is interest in exploring the use of N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide in combination with other compounds to enhance its therapeutic effects.
Méthodes De Synthèse
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide is synthesized through a multi-step process that involves the condensation of 2-(1-methylidene-3-oxoisoindol-2-yl)acetic acid with 4-methylcyclohexylamine. The resulting product is then purified and crystallized to obtain N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide in its final form.
Applications De Recherche Scientifique
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various conditions. Studies have shown that N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide can increase lean body mass, improve bone density, and reduce muscle wasting in elderly patients. In addition, N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has been shown to improve sleep quality and cognitive function in healthy adults.
Propriétés
IUPAC Name |
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-7-9-14(10-8-12)19-17(21)11-20-13(2)15-5-3-4-6-16(15)18(20)22/h3-6,12,14H,2,7-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJHIDPAZPMVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2C(=C)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)

![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)

![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)


